molecular formula C15H15N5O4S B2939503 1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2176070-34-9

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2939503
CAS No.: 2176070-34-9
M. Wt: 361.38
InChI Key: COBGPOLORPUALI-UHFFFAOYSA-N
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Description

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic heterocyclic compound with the CAS Registry Number 2176070-34-9 and a molecular formula of C15H15N5O4S . It features a molecular weight of 361.38 g/mol and is characterized by a complex structure that incorporates a pyrrolidine-2,5-dione (succinimide) scaffold linked via a phenyl sulfonyl group to a 2H-1,2,3-triazole-substituted azetidine ring . This specific arrangement of nitrogen-containing heterocycles makes it a compound of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine-2,5-dione core is a privileged structure in pharmacology. Derivatives of this scaffold are well-known in scientific literature for their broad biological activities. For instance, structurally related compounds based on the pyrrolidine-2,5-dione framework have demonstrated notable anticonvulsant properties in preclinical models, with some candidates influencing neuronal voltage-sensitive sodium and L-type calcium channels . Other research on pyrrolidine-2,5-dione derivatives has highlighted their potential as anticancer and cytotoxic agents . The presence of the 2H-1,2,3-triazole moiety further enhances the molecule's profile, as this group is commonly used in click chemistry and is known to improve solubility and metabolic stability, making it a valuable fragment in the design of bioactive molecules . This chemical is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBGPOLORPUALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression.

Biological Activity

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidine ring, a triazole moiety, and a sulfonamide group. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of 348.37 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds featuring the triazole ring have been reported to inhibit the growth of various bacteria and fungi due to their ability to disrupt cell wall synthesis or interfere with nucleic acid metabolism .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazole-based compounds have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .

Anti-inflammatory Properties

Several studies highlight the anti-inflammatory effects of related compounds. The sulfonamide group can enhance the anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
  • DNA Interaction : The compound might interact with DNA or RNA, affecting gene expression and cellular processes.

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities associated with similar compounds:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis .
  • Anticancer Effects : A series of experiments indicated that triazole-containing compounds could induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .
  • Anti-inflammatory Activity : Research has shown that sulfonamide derivatives can significantly reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanismReference
AntimicrobialTriazolesCell wall synthesis inhibition
AnticancerTriazolesApoptosis induction
Anti-inflammatorySulfonamidesCOX inhibition

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine-2,5-dione derivatives from the literature (), emphasizing substituent effects on synthetic yields, physical properties, and characterization methods.

Key Structural Differences :

  • Target Compound : Contains a sulfonylphenyl-azetidine-triazole substituent.
  • Analog Compounds (5–9) : Feature indole or methoxyindole groups connected via alkyl chains (ethyl, propyl, butyl) to the pyrrolidine-dione core.

Synthetic Yields :
The target compound’s synthesis would likely involve multi-step reactions (e.g., azetidine ring formation, sulfonylation, and triazole coupling), which may result in moderate yields due to steric and electronic challenges. In contrast, analogs in show yields ranging from 41% to 65%, with shorter alkyl chains (e.g., ethyl in Compound 6) correlating with higher yields (65%) compared to longer chains (e.g., propyl in Compound 5, 46%) .

Physical Properties

Methoxyindole derivatives (Compounds 7–9) show lower melting points (111–144°C), suggesting reduced crystallinity. The sulfonyl group in the target compound may increase polarity and melting point compared to alkyl-linked indole analogs .

Characterization Methods

All compounds in were characterized via NMR and MS, standard techniques for confirming pyrrolidine-dione derivatives.

Data Table: Key Properties of Analogous Compounds
Compound ID Substituent on Pyrrolidine-2,5-dione Yield (%) Melting Point (°C) Characterization Methods
5 3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propyl, indole 46 97–102 NMR, MS
6 2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl, indole 65 233–235 NMR, MS
7 4-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)butyl, methoxyindole 47 140–144 NMR, MS
8 3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propyl, methoxyindole 41 111–115 NMR, MS
9 2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl, methoxyindole 43 129–132 NMR, MS

Inferences for the Target Compound :

  • Yield : Likely lower than Compound 6 due to complex substituents.
  • Melting Point : Expected to exceed 200°C due to sulfonyl group rigidity.
  • Bioactivity : The triazole-azetidine motif may enhance target binding compared to indole-based analogs, though this requires experimental validation.

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